(Benzo[b]thiophen-3-ylmethyl)hydrazine
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Overview
Description
(Benzo[b]thiophen-3-ylmethyl)hydrazine is a chemical compound that features a benzo[b]thiophene ring system attached to a hydrazine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The benzo[b]thiophene ring is a heterocyclic structure containing sulfur, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Benzo[b]thiophen-3-ylmethyl)hydrazine typically involves the following steps:
Formation of Benzo[b]thiophene: The benzo[b]thiophene core can be synthesized via various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Hydrazine Moiety: The benzo[b]thiophene derivative is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group. This step often requires the use of a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (Benzo[b]thiophen-3-ylmethyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazine moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine group, where nucleophiles such as alkyl halides or acyl chlorides replace one of the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine or pyridine to neutralize the by-products.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or partially reduced intermediates.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
Scientific Research Applications
(Benzo[b]thiophen-3-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways.
Mechanism of Action
The mechanism of action of (Benzo[b]thiophen-3-ylmethyl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the benzo[b]thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound, which lacks the hydrazine moiety but shares the core structure.
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Benzothiazole: Contains a sulfur and nitrogen atom in a fused ring system, similar to benzo[b]thiophene but with different electronic properties.
Uniqueness: (Benzo[b]thiophen-3-ylmethyl)hydrazine is unique due to the presence of both the benzo[b]thiophene ring and the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The hydrazine group allows for further functionalization and derivatization, expanding its utility in synthetic chemistry and drug development .
Properties
Molecular Formula |
C9H10N2S |
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Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-benzothiophen-3-ylmethylhydrazine |
InChI |
InChI=1S/C9H10N2S/c10-11-5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2 |
InChI Key |
VKDCWIXGMWJYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CNN |
Origin of Product |
United States |
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